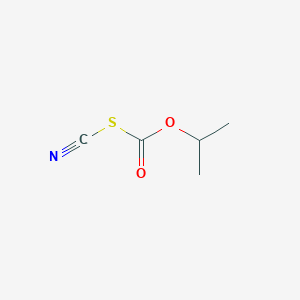
Propan-2-yl carbonothiocyanatidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyloxycarbonylthiocyanate is an organic compound characterized by the presence of a thiocyanate group attached to a propyloxycarbonyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Propyloxycarbonylthiocyanate can be synthesized through a multi-step process involving the reaction of propyloxycarbonyl chloride with potassium thiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Propyloxycarbonyl chloride} + \text{Potassium thiocyanate} \rightarrow \text{2-Propyloxycarbonylthiocyanate} + \text{Potassium chloride} ]
Industrial Production Methods: In an industrial setting, the production of 2-propyloxycarbonylthiocyanate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Propyloxycarbonylthiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the thiocyanate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl compounds, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
2-Propyloxycarbonylthiocyanate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-propyloxycarbonylthiocyanate involves its interaction with nucleophiles and electrophiles. The thiocyanate group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
- 2-Methyloxycarbonylthiocyanate
- 2-Ethyloxycarbonylthiocyanate
- 2-Butyloxycarbonylthiocyanate
Comparison: 2-Propyloxycarbonylthiocyanate is unique due to its specific propyloxycarbonyl group, which imparts distinct chemical properties compared to its analogs. The length and structure of the alkyl chain can influence the reactivity and stability of the compound, making it suitable for particular applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
57361-49-6 |
|---|---|
Fórmula molecular |
C5H7NO2S |
Peso molecular |
145.18 g/mol |
Nombre IUPAC |
propan-2-yl thiocyanatoformate |
InChI |
InChI=1S/C5H7NO2S/c1-4(2)8-5(7)9-3-6/h4H,1-2H3 |
Clave InChI |
FLWRVFHXJHTMSF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline](/img/structure/B14628381.png)
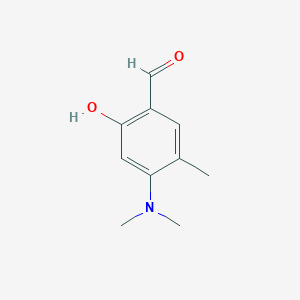
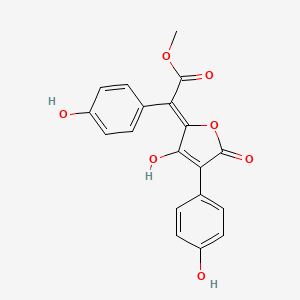

![8-Methyl-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B14628399.png)
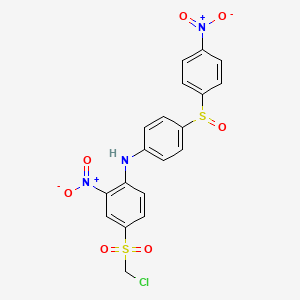
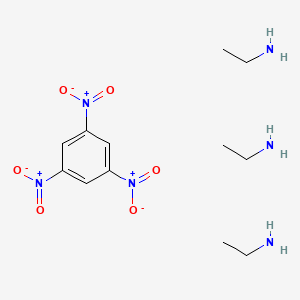


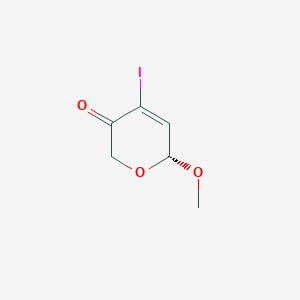

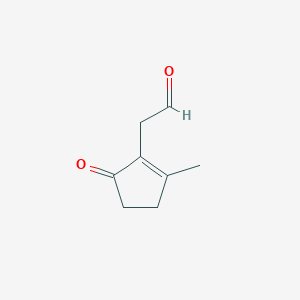
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14628471.png)

